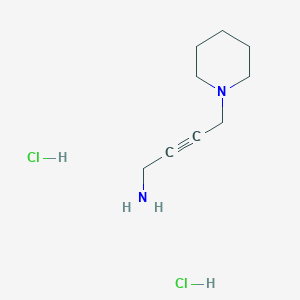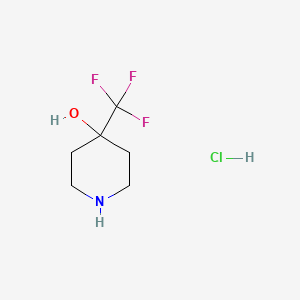
4-(三氟甲基)哌啶-4-醇盐酸盐
描述
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C6H11ClF3NO and its molecular weight is 205.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Trifluoromethyl)piperidin-4-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Trifluoromethyl)piperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)piperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业化学应用
三氟甲基吡啶与 4-(三氟甲基)哌啶-4-醇盐酸盐结构相似,在农业化学工业中得到广泛应用 . 它们主要用于保护农作物免受病虫害 . 超过 20 种新的含三氟甲基吡啶的农用化学品已获得 ISO 通用名称 .
制药应用
三氟甲基吡啶及其衍生物也用于制药行业 . 五种含有三氟甲基吡啶部分的药物已获得上市许可,许多候选药物目前正在进行临床试验 .
兽医应用
在兽医行业,两种含有三氟甲基吡啶部分的药物已获得上市许可 . 鉴于三氟甲基吡啶在其他行业的广泛应用,这些产品可能具有多种用途 .
有机金属配合物的合成
4-(三氟甲基)哌啶-4-醇盐酸盐的衍生物已用于合成有机金属配合物. 对顺式-W(CO)4(哌啶)2及其二聚体的研究表明,它在创建新型材料和催化剂方面具有潜力.
含氟有机化学品的发展
含氟有机化学品的发展正成为一个越来越重要的研究课题 . 在过去二十年中推出的杀虫剂中,超过 50% 是含氟的 . 目前市场上大约 40% 的含氟杀虫剂含有三氟甲基 .
模拟可视化
Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序可以生成 4-(三氟甲基)哌啶-4-醇及其衍生物的令人印象深刻的模拟可视化 .
作用机制
The trifluoromethyl group in the compound could potentially increase its lipophilicity, which might enhance its ability to cross biological membranes, such as the blood-brain barrier. This could potentially make it useful in drugs that target the central nervous system .
The hydrochloride salt form of the compound could improve its water solubility, which might enhance its bioavailability . .
The compound’s action could be influenced by various environmental factors, such as pH and temperature, which can affect its stability and interaction with its target .
生化分析
Biochemical Properties
4-(Trifluoromethyl)piperidin-4-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a reactant in C,N-cross coupling reactions and in the synthesis of dopamine D3 receptor antagonists . The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, potentially leading to enzyme inhibition or activation. Additionally, the hydrochloride salt form of the compound increases its solubility in aqueous solutions, facilitating its use in various biochemical assays.
Cellular Effects
The effects of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidin-4-ol have been evaluated for their potential as CCR5 antagonists, which are important in the treatment of HIV . The compound’s interaction with cell surface receptors can alter downstream signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or activation. For instance, the compound has been used in the synthesis of dopamine D3 receptor antagonists, indicating its role in modulating receptor activity . Additionally, the hydrochloride salt form can facilitate the compound’s interaction with charged residues on proteins, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature under an inert atmosphere to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the specific long-term effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or receptor modulation. At higher doses, toxic or adverse effects may be observed. For example, the compound’s interaction with cell surface receptors can lead to changes in cellular signaling pathways, which may result in toxic effects at high concentrations . It is important to determine the optimal dosage range to balance therapeutic efficacy and safety.
Metabolic Pathways
4-(Trifluoromethyl)piperidin-4-ol hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biochemical activities. For instance, the trifluoromethyl group can undergo oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with enzymes and proteins, influencing metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The hydrochloride salt form of the compound can enhance its solubility and transport within aqueous environments, promoting its distribution in tissues.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)piperidin-4-ol hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the trifluoromethyl group can influence the compound’s localization to hydrophobic regions within the cell, such as lipid membranes . This localization can impact the compound’s interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
4-(trifluoromethyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)1-3-10-4-2-5;/h10-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYWYQWMQFKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-14-8 | |
| Record name | 4-(trifluoromethyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)
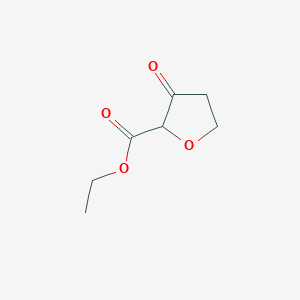
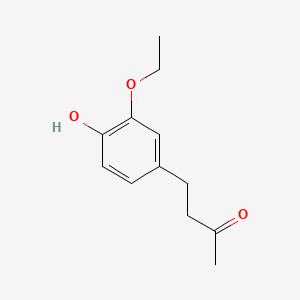
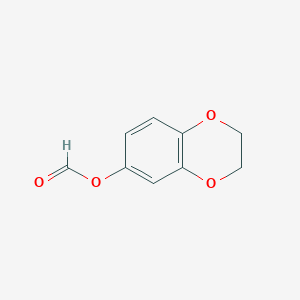
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)



![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
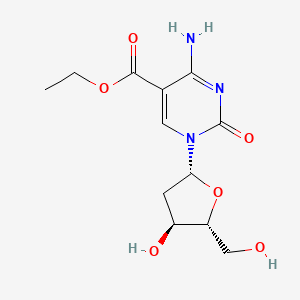
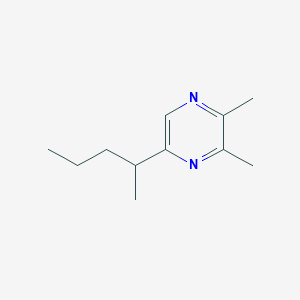

![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)
